Postérone

Vue d'ensemble

Description

Synthesis Analysis

Poststerone derivatives are synthesized through various chemical methods, including reductive transformations, molecular abeo-rearrangements, and acid-catalyzed reactions with aldehydes. These methods aim to modify the poststerone molecule to enhance its biological activity, such as chemosensitizing activity towards doxorubicin, indicating its potential in cancer treatment (Savchenko et al., 2020). Another approach involves chemo- and stereoselective reduction of poststerone acetonide, leading to unique D-homostructures of pregnane and androstane series, highlighting the chemical flexibility and potential for structural optimization of poststerone (Savchenko et al., 2019).

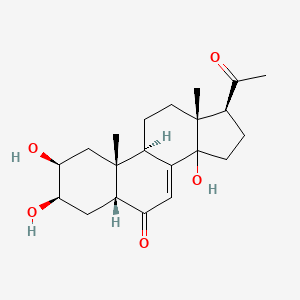

Molecular Structure Analysis

The molecular structure of poststerone is characterized by the presence of a steroid nucleus with modifications that affect its biological activity. For instance, the synthesis of 20R-hydroxy short-chain ecdysteroids through the reduction of poststerone highlights the importance of molecular rearrangements in generating bioactive compounds with potential therapeutic applications (Savchenko et al., 2019).

Chemical Reactions and Properties

Poststerone undergoes various chemical reactions, including alkylation and reduction, to produce derivatives with altered biological activities. For example, reactions with alkyl halides in lithium–ammonia solution lead to stereoselective alkylation and reduction, forming derivatives with specific configurations at the C20 position (Galyautdinov et al., 2017). These reactions not only demonstrate the chemical versatility of poststerone but also its potential for generating compounds with desirable biological properties.

Physical Properties Analysis

The physical properties of poststerone and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in biomedical research and potential therapeutic use. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties of poststerone, including its reactivity, oxidation, and reduction potential, play a significant role in its biological activity and therapeutic potential. The ability of poststerone to undergo various chemical reactions allows for the synthesis of derivatives with enhanced or targeted biological activities, such as chemosensitization in cancer therapy (Savchenko et al., 2020).

Applications De Recherche Scientifique

Santé reproductive et contraception

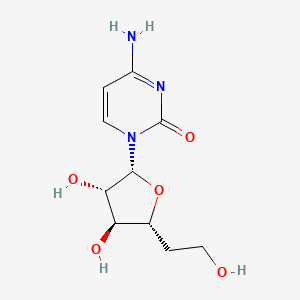

Postérone : , un dérivé de la progestérone, joue un rôle crucial dans la santé reproductive. Il est utilisé dans diverses formes de contraception en raison de sa capacité à réguler le cycle menstruel et à prévenir l'ovulation. De plus, il est utilisé dans la thérapie de remplacement hormonal pour traiter les déficiences en progestérone, qui peuvent entraîner des irrégularités menstruelles et des symptômes de la ménopause {svg_1}.

Traitement du cancer et chimio-sensibilisation

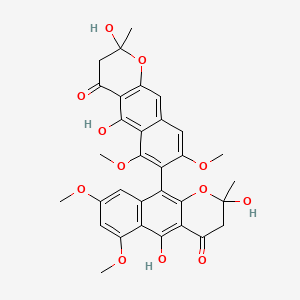

La recherche a montré que les dérivés de la This compound peuvent agir comme des chimio-sensibilisateurs, rendant les cellules cancéreuses plus sensibles aux médicaments de chimiothérapie comme la doxorubicine. Cela est particulièrement important dans les cellules cancéreuses multi-résistantes (MDR), où les composés de la this compound peuvent améliorer l'efficacité du traitement sans inhiber la fonction d'efflux de la P-glycoprotéine, une protéine souvent responsable de la résistance aux médicaments {svg_2}.

Modulation du système immunitaire

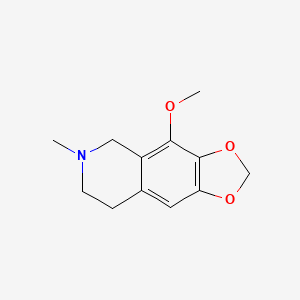

La this compound s'est avérée avoir des effets immunomodulateurs. Elle peut influencer la réponse immunitaire, ce qui est bénéfique dans les maladies auto-immunes et pour réduire le risque de rejet lors de la transplantation d'organes. En modulant le système immunitaire, la this compound contribue à créer un environnement plus favorable à l'implantation embryonnaire lors des procédures de fécondation in vitro (FIV) {svg_3}.

Effets neuroprotecteurs

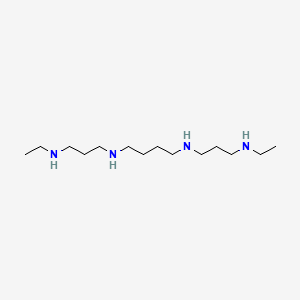

Des études suggèrent que la this compound possède des propriétés neuroprotectrices. Elle pourrait jouer un rôle dans le système nerveux central en protégeant les neurones des dommages, ce qui a des implications pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson {svg_4}.

Applications anti-inflammatoires

Les propriétés anti-inflammatoires de la this compound en font un candidat potentiel pour le traitement de diverses affections inflammatoires. Elle pourrait potentiellement être utilisée pour soulager les symptômes de maladies chroniques comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin {svg_5}.

Nutrition sportive et croissance musculaire

Dans le domaine de la nutrition sportive, la this compound est étudiée pour son potentiel à améliorer la croissance musculaire et à améliorer les performances physiques. Bien que son utilisation soit controversée dans les sports de compétition en raison de préoccupations concernant le fair-play, elle reste un domaine de recherche active {svg_6}.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Posterone is the progesterone receptor (PR) . PR is a master regulator of uterine function and plays a crucial role in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .

Mode of Action

Posterone, like progesterone, binds and activates its nuclear receptor, PR . This activation plays an important part in maintaining the endometrium during its preparation for pregnancy . The interaction of Posterone with its targets results in changes that are essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy .

Biochemical Pathways

Posterone affects several biochemical pathways. It is involved in the development and sexual maturation of the reproductive organs and orchestrates the menstrual cycle . Progesterone takes part in all the processes from the preparation of the uterine decidua, myometrium, and cervix during the menstrual cycle through blastocyst implantation .

Pharmacokinetics

The pharmacokinetics of Posterone involves its absorption, distribution, metabolism, and excretion (ADME). Progesterone, which Posterone is similar to, has a bioavailability of less than 2.4% when taken orally and 4-8% when administered via a vaginal micronized insert . It is primarily metabolized in the liver and excreted through bile and urine . The half-life of progesterone varies depending on the route of administration, ranging from 5-10 hours when taken orally to 14-50 hours when administered vaginally .

Result of Action

The action of Posterone results in molecular and cellular effects that are essential for reproduction. It is crucial for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low concentration of progesterone or an insufficient response to progesterone can cause infertility and pregnancy loss .

Action Environment

The action, efficacy, and stability of Posterone can be influenced by various environmental factors. For instance, the balance of other hormones in the body, such as estrogen, can impact the effectiveness of Posterone . Additionally, the presence of certain enzymes and proteins in the body can affect the metabolism and action of Posterone .

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQNGYIXVTQRR-BGEZKRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10162-99-9 | |

| Record name | Poststerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Poststerone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It's found in various plants, notably Cyanotis longifolia (Commelinaceae family) [] and ferns like Microsorum scolopendria []. It's also a metabolite of 20-hydroxyecdysone (20E), a more abundant phytoecdysteroid [, ].

A: In insects like silkworms (Bombyx mori), ingested Ponasterone A is metabolized into Poststerone through a series of hydroxylation and side-chain fission reactions [, ]. This process is part of the insect's detoxification mechanism for exogenous ecdysones.

ANone: Poststerone has the molecular formula C27H44O7 and a molecular weight of 480.63 g/mol.

A: Yes, several studies utilize NMR spectroscopy to analyze Poststerone. Researchers have used 13C NMR to compare Poststerone's structure with other 5β-hydroxylated phytoecdysteroids [] and 1H NMR to study the stereochemistry of its C‐20‐oxime derivatives [].

A: A study investigating the effects of 20E and its metabolites, including Poststerone, on skeletal muscle cell growth found no direct or synergistic effect with IGF-1 on cell proliferation or differentiation []. This suggests that the observed in vivo effects of 20E on muscle mass may be mediated through indirect mechanisms.

A: Research suggests that less polar derivatives of Poststerone, particularly its acetonides and dioxolane analogs, demonstrate significant chemo-sensitizing activity on cancer cells, enhancing their sensitivity to chemotherapeutics like doxorubicin, vincristine, and paclitaxel [, ]. This effect is observed in both drug-susceptible and multidrug-resistant (MDR) cancer cell lines, with a notable selectivity towards MDR cells overexpressing the ABCB1 multidrug transporter [].

A: Studies indicate that the presence of a substituted dioxolane moiety, such as acetonide, connected to the A-ring of Poststerone is crucial for its chemo-sensitizing activity without affecting P-gp efflux pump inhibition []. Modifications to the side chain, like introducing 6-oxime or oxime ether groups, enhance ABCB1 inhibitory activity while maintaining chemo-sensitizing potency [].

A: Yes, research has shown that certain 2,3-dioxolane derivatives of Poststerone can sensitize MDR cancer cells to doxorubicin without directly inhibiting P-gp efflux function []. This finding suggests a novel mechanism of action for these compounds and highlights their potential as promising leads for overcoming MDR in cancer treatment.

A: Yes, researchers are actively synthesizing new Poststerone derivatives, exploring various modifications to enhance their therapeutic potential. Recent examples include the development of trifluoromethylated Poststerone analogs [] and derivatives with an isoxaline ring in the side chain [].

A: Research on the metabolism of Poststerone in mammals, specifically male rats, reveals a complex metabolic pathway []. Further investigation is needed to fully elucidate the metabolic fate of Poststerone in mammalian systems.

A: Due to its anabolic effects, the World Anti-Doping Agency added ecdysterone, a related compound, to its monitoring list in 2020 []. While not explicitly listed, the consumption of Poststerone-containing foods might raise concerns regarding potential performance enhancement.

A: While plants are the primary sources of Poststerone, a study identified it as a metabolite of insect metamorphosing substances found in the marine organism Cyathula capitata []. This finding suggests a broader distribution of Poststerone and its related compounds in nature.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

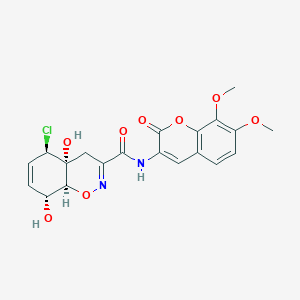

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1197345.png)